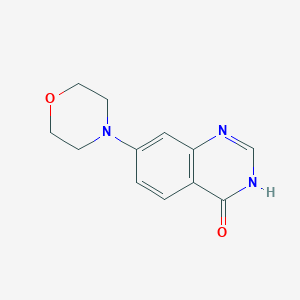

![molecular formula C18H16ClN3OS B2509158 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone CAS No. 681156-55-8](/img/structure/B2509158.png)

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

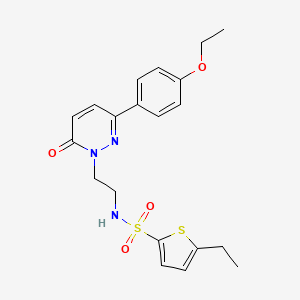

The compound “(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone” is a heterocyclic compound. Heterocyclic compounds are common structural units in pharmacological drugs and medicinal chemistry . Several heterocyclic compounds exhibit good biological activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes the compound , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . In one example, 3-chloro-1,2-benzothiazole was reacted with piperazine in tert-butyl alcohol .Molecular Structure Analysis

The molecular structure of this compound can be characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . For instance, one of the synthesized compounds had a melting point of 154–156 °C and showed specific peaks in its 1H NMR and 13C NMR spectra .Chemical Reactions Analysis

The compound can undergo hydrolysis, converting to corresponding phenoxy acid, and finally, this on coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) furnished another compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various spectroscopic techniques. For instance, one of the synthesized compounds had a melting point of 154–156 °C and showed specific peaks in its 1H NMR and 13C NMR spectra .Aplicaciones Científicas De Investigación

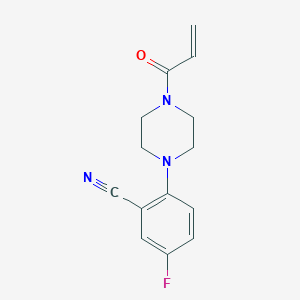

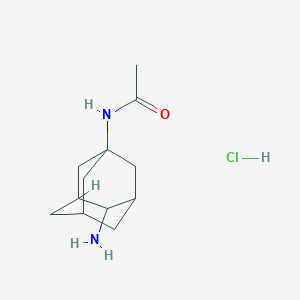

Anti-Tubercular Activity

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone: has been investigated for its anti-tubercular properties. Recent synthetic developments have led to benzothiazole-based derivatives that exhibit inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis) . These compounds were compared with standard reference drugs, and their potency against the bacterium was evaluated both in vitro and in vivo.

Cytotoxicity Assessment

Researchers have prepared structurally diverse benzo[d]thiazole-2-carboxamides and evaluated their potential anti-tubercular activity in vitro against the M. tuberculosis H37Rv strain. Additionally, cytotoxicity studies against RAW 264.7 cell lines were conducted .

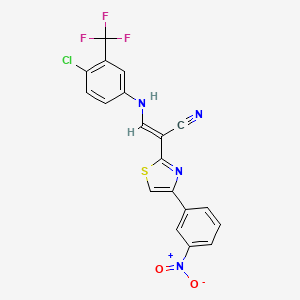

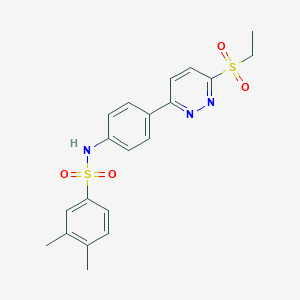

Protein-Ligand Interaction Studies

The compound’s interaction with biological targets has been explored through molecular docking studies. Specifically, researchers investigated its binding affinity against the target protein DprE1, aiming to identify potent inhibitors with enhanced anti-tubercular activity .

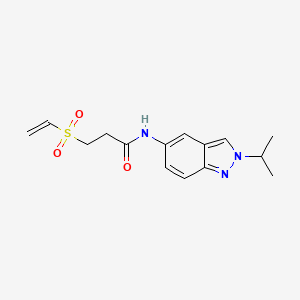

Novel N-(Benzo[d]thiazol-2-yl)-2-[Phenyl(2-(piperidin-1-yl)ethylamino] Benzamides

In a separate study, novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized. These compounds may have potential applications in medicinal chemistry and drug development .

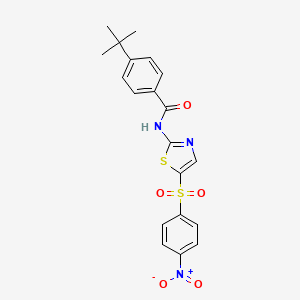

Flurbiprofen Derivative

N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a derivative of our compound, was prepared and characterized. Its properties were analyzed via various spectroscopic techniques .

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to various biological effects .

Biochemical Pathways

Related compounds have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone could potentially affect multiple biochemical pathways.

Result of Action

Related compounds have been associated with a range of biological activities, suggesting that this compound could potentially have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-chlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3OS/c19-14-5-3-4-13(12-14)17(23)21-8-10-22(11-9-21)18-20-15-6-1-2-7-16(15)24-18/h1-7,12H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDPXAUHYDCUSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2509076.png)

![2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2509078.png)

![1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2509083.png)

amino}-2-methylpropanoate](/img/structure/B2509090.png)

![2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid](/img/structure/B2509095.png)

![3-[5-(3-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2509097.png)